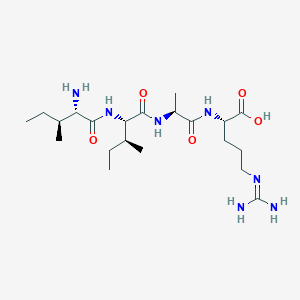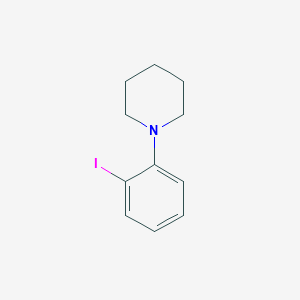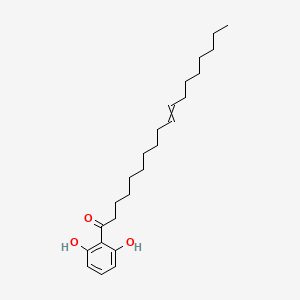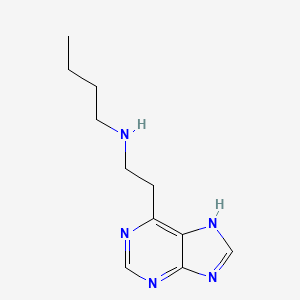
N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(9H-プリン-6-イル)エチル)ブタン-1-アミンは、分子式C11H17N5の化学化合物です。この化合物は、複素環式芳香族有機化合物であるプリン部分と、ブチル鎖に結合したアミン基の存在によって特徴付けられます。
製法
合成経路と反応条件
N-(2-(9H-プリン-6-イル)エチル)ブタン-1-アミンの合成は、通常、プリン誘導体と適切なアミンとの反応によって行われます。一般的な方法の1つは、6-クロロプリンを2-(ブタン-1-イル)アミンと塩基性条件下でアルキル化することです。この反応は通常、ジメチルホルムアミド (DMF) またはジメチルスルホキシド (DMSO) などの溶媒中で、求核置換反応を促進するために高温で行われます。
工業生産方法
N-(2-(9H-プリン-6-イル)エチル)ブタン-1-アミンの工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。このプロセスは、収率と純度を最適化するために、再結晶やクロマトグラフィーなどの精製工程が複数含まれることが多く、溶媒や試薬の選択は、コスト、入手可能性、環境への影響などの要因によって左右されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine typically involves the reaction of a purine derivative with an appropriate amine. One common method involves the alkylation of 6-chloropurine with 2-(butan-1-yl)amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
化学反応の分析
反応の種類
N-(2-(9H-プリン-6-イル)エチル)ブタン-1-アミンは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: アミン基を酸化して対応するイミンまたはニトリルを生成することができます。
還元: この化合物を還元して、2級または3級アミンを生成することができます。
置換: プリン部分は、特に6位で、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) などの試薬を使用することができます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: 塩基性条件下で、アミンやチオールなどの求核剤を使用することができます。
生成される主な生成物
酸化: イミンまたはニトリルの生成。
還元: 2級または3級アミンの生成。
置換: 置換されたプリン誘導体の生成。
科学研究における用途
N-(2-(9H-プリン-6-イル)エチル)ブタン-1-アミンは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的プロセスにおける潜在的な役割と、プリン受容体のリガンドとして研究されています。
医学: 特にプリン代謝に関連する疾患の治療における、潜在的な治療効果について調査されています。
工業: 新素材の開発や医薬品の合成における中間体として利用されています。
科学的研究の応用
N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a ligand for purine receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
N-(2-(9H-プリン-6-イル)エチル)ブタン-1-アミンの作用機序は、プリン受容体などの分子標的との相互作用を伴います。この化合物は、これらの受容体に結合してその活性を調節し、さまざまな細胞経路に影響を与えることができます。この相互作用は、細胞シグナル伝達、遺伝子発現、代謝プロセスの変化につながる可能性があります。
類似の化合物との比較
類似の化合物
N-エチルブタン-2-アミン: 構造は類似していますが、プリン部分は含まれていません。
9H-プリン-6-アミン、N、N-ジメチル-9-(フェニルメチル)-: プリン部分は含まれていますが、プリン環に結合した置換基が異なります。
ユニークさ
N-(2-(9H-プリン-6-イル)エチル)ブタン-1-アミンは、プリン部分とブチルアミン鎖の組み合わせによってユニークです。この構造上の特徴は、他の類似の化合物とは異なる、特定の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
N-ethylbutan-2-amine: Similar in structure but lacks the purine moiety.
9H-Purin-6-amine, N,N-dimethyl-9-(phenylmethyl)-: Contains a purine moiety but differs in the substituents attached to the purine ring.
Uniqueness
N-(2-(9H-Purin-6-YL)ethyl)butan-1-amine is unique due to the combination of the purine moiety and the butylamine chain. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
686321-80-2 |
|---|---|
分子式 |
C11H17N5 |
分子量 |
219.29 g/mol |
IUPAC名 |
N-[2-(7H-purin-6-yl)ethyl]butan-1-amine |
InChI |
InChI=1S/C11H17N5/c1-2-3-5-12-6-4-9-10-11(15-7-13-9)16-8-14-10/h7-8,12H,2-6H2,1H3,(H,13,14,15,16) |
InChIキー |
SFIHNICGVHIFLK-UHFFFAOYSA-N |
正規SMILES |
CCCCNCCC1=C2C(=NC=N1)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12521766.png)
![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)
![Calcium bis(7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate)](/img/structure/B12521774.png)
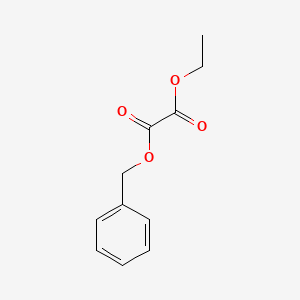


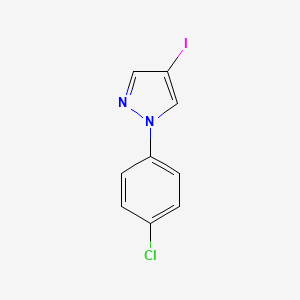

![[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12521810.png)
![Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl-](/img/structure/B12521817.png)

